molecular formula C19H16FN5O2 B2582781 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1357797-34-2

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2582781
CAS RN: 1357797-34-2
M. Wt: 365.368
InChI Key: PFRBXPRZDKXTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . These studies provide insights into the structural requirements for the binding of these novel tricyclic derivatives at each receptor subtype .

Scientific Research Applications

Diversified Synthesis for Structural Complexity

A study demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives utilizing a Ugi four-component reaction. This approach facilitates the rapid construction of structurally complex fused tricyclic scaffolds, highlighting the compound's utility in generating diverse molecular architectures for potential therapeutic applications Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017.

Potential Antidepressant and Receptor Antagonist Properties

The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines series, structurally related to the compound , has been investigated for its potential as rapid-onset antidepressants. These compounds have shown promising activity in behavioral models and have been identified as potent adenosine receptor antagonists, suggesting their utility in developing novel therapeutic agents for depression and other neurological conditions R. Sarges, H. Howard, R. Browne, L. Lebel, P. Seymour, B. Koe, 1990.

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound of interest, were synthesized and evaluated for their anticancer activity. This research highlights the significance of structural modifications in enhancing the anticancer potential of such compounds, indicating the compound's relevance in cancer research B. N. Reddy, P. V. G. Reddy, P. S. Reddy, S. Reddy, Sirigireddy Sudharsan Reddy, M. Pathak, 2015.

Design of Selective Receptor Antagonists

The compound's framework has been utilized in the design of selective human A3 adenosine receptor antagonists. This application underscores the compound's versatility in drug design, particularly in targeting specific receptors for therapeutic benefits D. Catarzi, V. Colotta, F. Varano, Ombretta Lenzi, G. Filacchioni, L. Trincavelli, C. Martini, C. Montopoli, S. Moro, 2005.

Antiallergic and Anticonvulsant Properties

Further investigations into related compounds have revealed their potential as antiallergic and anticonvulsant agents. These studies contribute to the understanding of the compound's pharmacological diversity and its potential in developing treatments for allergies and seizures B. Loev, J. Musser, R. Brown, H. Jones, R. Kahen, F. Huang, A. Khandwala, P. Sonnino-Goldman, M. Leibowitz, 1985.

Future Directions

The future directions for the research on similar compounds have been discussed . These discussions provide insights into the potential applications of these compounds in medicinal chemistry.

properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRBXPRZDKXTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.